4-(2-{[(3,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[(3,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(3,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,5-dimethoxyaniline, which is then subjected to carbothioylation to form the carbothioyl derivative. This intermediate is further reacted with ethylamine and benzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(3,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2-{[(3,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{[(3,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
- 4-ME-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
Uniqueness
4-(2-{[(3,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of functional groups allows for versatile applications and interactions with various molecular targets, setting it apart from similar compounds .
Properties
Molecular Formula |
C17H21N3O4S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C17H21N3O4S2/c1-23-14-9-13(10-15(11-14)24-2)20-17(25)19-8-7-12-3-5-16(6-4-12)26(18,21)22/h3-6,9-11H,7-8H2,1-2H3,(H2,18,21,22)(H2,19,20,25) |
InChI Key |
WDYYJGUROMLFAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.